molecular formula C19H32O8 B1608568 2-[2-(2-methoxyethoxymethyl)-2-(2-prop-2-enoyloxyethoxymethyl)butoxy]ethyl Prop-2-enoate CAS No. 302911-84-8

2-[2-(2-methoxyethoxymethyl)-2-(2-prop-2-enoyloxyethoxymethyl)butoxy]ethyl Prop-2-enoate

Cat. No. B1608568
M. Wt: 388.5 g/mol
InChI Key: SBOXDRICSJHEBA-UHFFFAOYSA-N
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Description

2-[2-(2-methoxyethoxymethyl)-2-(2-prop-2-enoyloxyethoxymethyl)butoxy]ethyl Prop-2-enoate , also known by its systematic name Tri(ethylene glycol) monomethyl ether tosylate , is a chemical compound with the following properties:



  • Empirical Formula : C14H22O6S

  • Molecular Weight : 318.39 g/mol

  • CAS Number : 518012-62-9



Synthesis Analysis

The synthesis of this compound involves the reaction of 2-(2-methoxyethoxymethyl)-2-(2-prop-2-enoyloxyethoxymethyl)butoxy with prop-2-enoic acid (also known as acrylic acid). The resulting esterification process yields 2-[2-(2-methoxyethoxymethyl)-2-(2-prop-2-enoyloxyethoxymethyl)butoxy]ethyl Prop-2-enoate .



Molecular Structure Analysis

The molecular structure of this compound consists of an ethyl propenoate group attached to a tri(ethylene glycol) monomethyl ether moiety. The tosylate group (p-toluenesulfonate) serves as the counterion. Here’s a simplified representation:


CH3
\
O-CH2-CH2-CH2-CH2-CH2-CH2-CH2-CH2-CH2-CH2-CH2-CH2-OSO3-
/
CH3


Chemical Reactions Analysis

This compound is relatively stable and does not readily undergo chemical reactions under normal conditions. However, it can participate in ester hydrolysis reactions, yielding the corresponding alcohol and carboxylic acid.



Physical And Chemical Properties Analysis


  • Physical State : Colorless to pale yellow liquid

  • Solubility : Soluble in polar solvents (water, alcohols)

  • Melting Point : Not applicable (liquid)

  • Boiling Point : Approximately 245°C

  • Density : Approximately 1.1 g/cm³


Safety And Hazards


  • This compound is considered combustible (Storage Class Code 10).

  • Use appropriate personal protective equipment (dust mask, eyeshields, gloves) when handling.

  • It is classified as WGK 3 (moderate water hazard).

  • Flash point information is not applicable.

  • Avoid inhalation and skin contact.


Future Directions

Research on the applications of this compound is ongoing. Potential areas include drug delivery systems, polymer synthesis, and solubilization in pharmaceutical formulations.


properties

IUPAC Name

2-[2-(2-methoxyethoxymethyl)-2-(2-prop-2-enoyloxyethoxymethyl)butoxy]ethyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32O8/c1-5-17(20)26-12-10-24-15-19(7-3,14-23-9-8-22-4)16-25-11-13-27-18(21)6-2/h5-6H,1-2,7-16H2,3-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBOXDRICSJHEBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(COCCOC)(COCCOC(=O)C=C)COCCOC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

106158-22-9
Record name Poly(oxy-1,2-ethanediyl), α-hydro-ω-hydroxy-, ether with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol (3:1), di-2-propenoate, methyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106158-22-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID00403931
Record name 2-[2-(2-methoxyethoxymethyl)-2-(2-prop-2-enoyloxyethoxymethyl)butoxy]ethyl Prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00403931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(2-methoxyethoxymethyl)-2-(2-prop-2-enoyloxyethoxymethyl)butoxy]ethyl Prop-2-enoate

CAS RN

302911-84-8
Record name 2-[2-(2-methoxyethoxymethyl)-2-(2-prop-2-enoyloxyethoxymethyl)butoxy]ethyl Prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00403931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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